1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-3,5-DIMETHYLPIPERIDINE
Description
1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-3,5-dimethylpiperidine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with methoxy and methylsulfanyl groups on a benzoyl moiety.
Properties
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(2-methoxy-4-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-11-7-12(2)10-17(9-11)16(18)14-6-5-13(20-4)8-15(14)19-3/h5-6,8,11-12H,7,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTNTGVEXFUDOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=C(C=C(C=C2)SC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-3,5-dimethylpiperidine typically involves multiple steps. One common approach starts with the preparation of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is then coupled with 3,5-dimethylpiperidine under specific reaction conditions. The key steps include:
Preparation of 2-Methoxy-4-(methylsulfanyl)benzoic Acid: This intermediate can be synthesized using 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, yielding the target product in total yields of 17% and 37%, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, peracetic acid.
Coupling Agents: Polyphosphoric acid, POCl3.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: May be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-3,5-dimethylpiperidine would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups may play a role in binding to molecular targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(methylsulfanyl)benzoic Acid: An intermediate in the synthesis of the target compound.
Sulmazole and Isomazole: Cardiotonic drugs with similar structural features.
Uniqueness
1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-3,5-dimethylpiperidine is unique due to its specific substitution pattern on the piperidine ring and the presence of both methoxy and methylsulfanyl groups on the benzoyl moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
